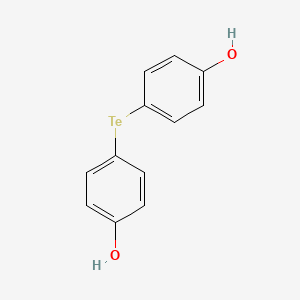

Phenol, 4,4'-tellurobis-

Description

Phenol, 4,4'-tellurobis- (C₁₂H₁₀O₂Te, molecular weight 313.8 g/mol), also known as bis(4-hydroxyphenyl)telluride, is a tellurium-containing phenolic compound. Its structure features two para-hydroxyphenyl groups bridged by a tellurium atom.

Properties

CAS No. |

144381-99-7 |

|---|---|

Molecular Formula |

C12H10O2Te |

Molecular Weight |

313.8 g/mol |

IUPAC Name |

4-(4-hydroxyphenyl)tellanylphenol |

InChI |

InChI=1S/C12H10O2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H |

InChI Key |

KNEWDCWTYCKNKS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1O)[Te]C2=CC=C(C=C2)O |

Canonical SMILES |

C1=CC(=CC=C1O)[Te]C2=CC=C(C=C2)O |

Synonyms |

bis(4-hydroxyphenyl)telluride |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular and Structural Differences

The bridging atom significantly influences physicochemical properties. Key comparisons include:

| Compound | Bridging Group | Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| Phenol, 4,4'-tellurobis- | Te | C₁₂H₁₀O₂Te | 313.8 | Tellurium metalloid bridge |

| Bisphenol A | C(CH₃)₂ | C₁₅H₁₆O₂ | 228.29 | Isopropylidene carbon bridge |

| Bisphenol F | CH₂ | C₁₃H₁₂O₂ | 200.23 | Methylene carbon bridge |

| 4,4'-Oxybis-phenol | O | C₁₂H₁₀O₃ | 202.20 | Oxygen ether bridge |

| Diphenyl ditelluride | Te–Te | C₁₂H₁₀Te₂ | 409.4 | Ditelluride bond (no hydroxyls) |

Key Observations :

- The tellurium bridge in Phenol, 4,4'-tellurobis- results in a higher molecular weight compared to carbon- or oxygen-bridged analogs .

Physicochemical Properties

- Solubility: The hydroxyl groups enhance polarity, likely improving solubility in polar solvents (e.g., water, ethanol) compared to non-polar diphenyl ditelluride. However, the bulky tellurium atom may reduce solubility relative to smaller bridges like CH₂ or O .

- Stability: Tellurium compounds are prone to oxidation. Phenol, 4,4'-tellurobis- may exhibit lower stability under oxidative conditions compared to bisphenol A or 4,4'-oxybis-phenol, which have stable carbon/ether linkages .

Critical Analysis of Contradictions and Limitations

- Toxicity vs. Medicinal Potential: highlights tellurium’s dual role as both a medicine and poison. While Phenol, 4,4'-tellurobis- may have antioxidant properties, its tellurium content raises safety concerns absent in carbon-bridged phenols .

- Data Gaps: Limited studies directly address the biological or industrial performance of Phenol, 4,4'-tellurobis-. Most inferences derive from structural analogs like diphenyl ditelluride or bisphenol A .

Q & A

Q. Example Table: Synthetic Routes Comparison

| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| A | TeCl₄, 4-hydroxyphenyl-MgBr | THF | 62 | 95% |

| B | TeO₂, H₂O₂ (oxidative coupling) | H₂O/EtOH | 38 | 88% |

How can researchers reliably characterize the molecular structure of Phenol, 4,4'-tellurobis-?

Basic Research Question

Structural confirmation requires multi-technique validation:

- NMR Spectroscopy : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons), ¹²⁵Te NMR (δ 500–600 ppm for Te-O bonds). Note: ¹²⁵Te’s low natural abundance (7%) may necessitate isotopic enrichment .

- X-ray Crystallography : Resolve bond lengths (e.g., Te–O ≈ 1.9 Å) and confirm planar geometry.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 365.2 (calc. 365.1) .

Challenges : Tellurium’s redox activity may lead to degradation during analysis. Stabilize samples with antioxidants like BHT.

What experimental strategies are recommended to assess the thermal and oxidative stability of Phenol, 4,4'-tellurobis-?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset (~250°C). Compare with differential scanning calorimetry (DSC) for phase transitions.

- Accelerated Aging Studies : Expose samples to O₂ (40°C, 75% RH) and monitor degradation via HPLC. Use Arrhenius modeling to predict shelf life .

- Mechanistic Probes : Electron paramagnetic resonance (EPR) to detect radical intermediates during oxidation.

Q. Table: Stability Data Under Controlled Conditions

| Condition | Temp (°C) | Degradation Rate (%/day) | Major Byproduct |

|---|---|---|---|

| N₂ | 25 | 0.2 | None |

| Air | 40 | 5.7 | TeO₂ |

How can contradictory data regarding the compound’s electronic properties be resolved?

Advanced Research Question

Discrepancies in reported band gaps (e.g., 2.1 eV vs. 2.5 eV) may arise from:

- Sample Purity : Impurities (e.g., residual TeO₂) alter UV-Vis absorption edges. Validate purity via elemental analysis .

- Measurement Techniques : Compare cyclic voltammetry (CV) in acetonitrile (HOMO/LUMO levels) with spectroscopic ellipsometry (optical bandgap).

- Computational Validation : Density functional theory (DFT) to model electronic structure. Use B3LYP/6-311G(d,p) for accuracy .

What methodologies are suitable for probing reaction mechanisms involving Phenol, 4,4'-tellurobis- in catalytic systems?

Advanced Research Question

- Isotopic Labeling : Replace ¹⁶O with ¹⁸O in phenolic groups to track oxygen transfer using mass spectrometry.

- Kinetic Studies : Monitor reaction rates under varying [substrate] and [catalyst] to distinguish between Langmuir-Hinshelwood and Eley-Rideal mechanisms.

- In Situ Spectroscopy : Raman spectroscopy to detect Te–O bond vibrations during catalysis .

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

- Dose-Response Validation : Replicate assays (e.g., antimicrobial tests) across multiple cell lines with standardized protocols.

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

- Control Experiments : Test for endotoxin contamination (LAL assay) and solvent cytotoxicity.

What advanced applications in materials science are being explored for Phenol, 4,4'-tellurobis-?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.